![molecular formula C14H12ClFN4OS B5618590 3-chloro-4-fluoro-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5618590.png)
3-chloro-4-fluoro-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
This compound belongs to a class of chemicals with varied applications in fields like materials science, pharmaceuticals, and organic chemistry. It is characterized by its unique molecular structure that imparts specific physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, Shi, Zhu, and Song (2008) synthesized a related compound using a condensation reaction, which involved the formation of a new carbon-nitrogen bond (Shi, Zhu, & Song, 2008). Such methods are typical in synthesizing compounds with triazole rings and benzothiophene structures.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and NMR spectroscopy. For instance, Gündoğdu et al. (2017) determined the crystal structure of structurally analogous compounds using synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).
Chemical Reactions and Properties
These compounds typically exhibit varied reactivity depending on the substituents present on the triazole and benzothiophene rings. The presence of fluorine and chlorine atoms can significantly affect their chemical behavior.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are crucial for understanding the applications of such compounds. For example, the study by Kariuki et al. (2021) on similar compounds provides insights into their crystalline structure, which is vital for material science applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4OS/c1-20-10(18-7-19-20)5-6-17-14(21)13-12(15)11-8(16)3-2-4-9(11)22-13/h2-4,7H,5-6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMLIPUCHJAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
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